molecular formula C13H11ClO B15440534 1,1'-Biphenyl, 3-chloro-3'-methoxy- CAS No. 74447-83-9

1,1'-Biphenyl, 3-chloro-3'-methoxy-

Cat. No.: B15440534
CAS No.: 74447-83-9
M. Wt: 218.68 g/mol
InChI Key: FRGSFLGOBYGHTP-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 3-chloro-3'-methoxy- is a halogenated and alkoxy-substituted biphenyl derivative. Its structure consists of two benzene rings connected by a single bond, with a chlorine atom at the 3-position of one ring and a methoxy group (-OCH₃) at the 3'-position of the adjacent ring. Such compounds are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) , making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science. While specific data for this compound (e.g., CAS number) are unavailable in the provided evidence, its structural analogs and derivatives are well-documented, enabling comparative analysis.

Properties

CAS No.

74447-83-9

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-3-(3-methoxyphenyl)benzene

InChI

InChI=1S/C13H11ClO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3

InChI Key

FRGSFLGOBYGHTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 1,1'-Biphenyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features References
1,1'-Biphenyl, 3-chloro-3'-methoxy- 3-Cl, 3'-OCH₃ C₁₃H₁₁ClO 218.68 N/A Target compound; Cl and OCH₃ at meta positions N/A
1,1'-Biphenyl, 3-chloro-4-methoxy- 3-Cl, 4-OCH₃ C₁₃H₁₁ClO 218.68 21424-83-9 Methoxy at para position; same molecular weight as target
1,1'-Biphenyl, 4-chloro-3'-methoxy- 4-Cl, 3'-OCH₃ C₁₃H₁₁ClO 218.68 66175-36-8 Chlorine at para position; distinct reactivity
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3'-methoxy- 3-OH, 4'-F, 3'-OCH₃ C₁₃H₁₁FO₂ 230.22 1261957-92-9 Hydroxyl and fluorine substituents; increased polarity
3,3'-Dimethoxy-1,1'-biphenyl 3-OCH₃, 3'-OCH₃ C₁₄H₁₄O₂ 214.26 6161-50-8 Symmetric methoxy groups; higher symmetry

Key Findings:

Substituent Position Effects :

  • The position of substituents significantly impacts physicochemical properties. For example, 3-chloro-4-methoxy-biphenyl (CAS 21424-83-9) has a methoxy group at the 4-position, which may enhance electron-donating effects compared to the 3'-position in the target compound .
  • Chlorine at the 4-position (4-chloro-3'-methoxy-biphenyl, CAS 66175-36-8) may alter steric hindrance in cross-coupling reactions compared to 3-chloro derivatives .

Synthetic Utility :

  • Palladium-catalyzed Suzuki-Miyaura coupling is a common method for synthesizing chloro- and methoxy-substituted biphenyls . The electron-withdrawing chlorine and electron-donating methoxy groups may influence reaction rates and regioselectivity.
  • Derivatives like 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (used in ) demonstrate the role of methoxy-substituted biphenyls as intermediates in synthesizing complex heterocycles .

Molecular weights of chloro-methoxy biphenyls remain consistent (~218.68 g/mol) regardless of substituent positions, but polarity varies with substituent electronic effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,1'-biphenyl derivatives like 3-chloro-3'-methoxy-biphenyl in laboratory settings?

  • Methodological Answer :

  • Use PPE including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Work in a fume hood with local exhaust ventilation to minimize inhalation risks (H335) .
  • Avoid dust formation; store in a dry, inert atmosphere to prevent decomposition .
  • Emergency measures: For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How can palladium-catalyzed cross-coupling reactions be applied to synthesize 3-chloro-3'-methoxy-biphenyl derivatives?

  • Methodological Answer :

  • Utilize Suzuki-Miyaura coupling with aryl halides (e.g., 3-chlorophenylboronic acid) and methoxy-substituted aryl halides. Optimize conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent) to achieve high yields .
  • Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts .

Q. What purification methods are effective for isolating 3-chloro-3'-methoxy-biphenyl from reaction mixtures?

  • Methodological Answer :

  • Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .
  • Recrystallize from ethanol or methanol to enhance purity, confirmed by melting point analysis and NMR .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of 3-chloro-3'-methoxy-biphenyl?

  • Methodological Answer :

  • Employ directing groups (e.g., carboxylic acids) at specific positions to control electrophilic substitution .
  • Use computational tools (DFT calculations) to predict reactive sites based on electron density maps .
  • Example: Sulfonation at the 4-position of the biphenyl core can be directed by steric and electronic effects of methoxy/chloro groups .

Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar biphenyl derivatives?

  • Methodological Answer :

  • Combine 2D NMR (HSQC, HMBC) to distinguish between methoxy and chloro substituents .
  • Use X-ray crystallography (as in Crystal Structure ID: 230(3), 205–206) to confirm spatial arrangements and resolve ambiguities .
  • Cross-validate mass spectrometry (HRMS) with theoretical isotopic patterns .

Q. How do catalytic systems influence the efficiency of biphenyl derivative synthesis?

  • Methodological Answer :

  • Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) in cross-coupling reactions; the latter improves yield for sterically hindered substrates .
  • Screen ligands (e.g., SPhos, XPhos) to enhance turnover frequency and reduce side reactions .

Q. What in silico strategies predict the biological activity of 3-chloro-3'-methoxy-biphenyl analogs?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., cytochrome P450 enzymes) .
  • Use QSAR models trained on biphenyl toxicity data (e.g., acute oral toxicity class 4, H302) to prioritize analogs for testing .

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